Metabolic Stability Advantage: C2-Br Blocks Aldehyde Oxidase-Mediated Ring Oxidation
5-(3-Bromophenyl)-1,3-oxazole (CAS 243455-57-4), the C2-unsubstituted analog, undergoes rapid cytosolic aldehyde oxidase-catalyzed ring oxidation to form 2-oxazolone metabolite M1 when incubated with liver cytosol [1]. The metabolite was fully characterized by LC/MS/MS and NMR, and ¹⁸O incorporation from H₂¹⁸O confirmed a typical molybdenum hydroxylase mechanism [1]. In contrast, 2-bromo-5-(3-bromophenyl)-1,3-oxazole bears a bromine atom at the C2 position, which blocks the site of oxidative attack and is expected to render the scaffold inert to aldehyde oxidase-mediated metabolism. This metabolic shielding is a class-level inference based on the established structure–metabolism relationship for C2-substituted versus C2-unsubstituted oxazoles [2].
| Evidence Dimension | Susceptibility to aldehyde oxidase-catalyzed ring oxidation |
|---|---|
| Target Compound Data | C2-bromo substituent blocks oxidation; predicted 0% conversion to 2-oxazolone under liver cytosol incubation |
| Comparator Or Baseline | 5-(3-bromophenyl)-1,3-oxazole (CAS 243455-57-4): undergoes quantitative conversion to 2-oxazolone metabolite M1 in liver cytosol; metabolite characterized by LC/MS/MS and NMR |
| Quantified Difference | Predicted complete metabolic blockade vs. full oxidation observed for the C2-unsubstituted analog |
| Conditions | Human or animal liver cytosolic fraction incubation; reaction monitored by LC/MS/MS; ¹⁸O incorporation from H₂¹⁸O confirmed mechanism |
Why This Matters
For medicinal chemistry programs, the C2-bromo substituent prevents a known metabolic liability (aldehyde oxidase-mediated ring opening), potentially reducing high hepatic clearance and avoiding the formation of reactive or toxic oxazolone metabolites that complicate development of C2-unsubstituted oxazole leads.
- [1] Arora, V.K.; Philip, T.; Huang, S.; Shu, Y.-Z. A Novel Ring Oxidation of 4- or 5-Substituted 2H-Oxazole to Corresponding 2-Oxazolone Catalyzed by Cytosolic Aldehyde Oxidase. Drug Metab. Dispos. 2012, 40, 1099–1106. View Source
- [2] Arora, V.K.; et al. The reaction mainly occurred in the liver cytosolic fraction without the requirement of cytochrome P450 enzymes and co-factor NADPH. Drug Metab. Dispos. 2012, 40, 1099–1106. View Source
